The compound 2-Bromo-5-(trifluoromethyl)benzoic acid is a derivative of benzoic acid, which is a significant building block in organic chemistry and has various applications in different fields. Benzoic acid derivatives have been extensively studied due to their biological activities and their role as intermediates in the synthesis of more complex molecules. For instance, 5-bromosalicylic acid, a related compound, has been shown to affect nerve conduction by blocking sodium and potassium conductances in nerve axons2. Similarly, derivatives like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid have been key intermediates in the synthesis of therapeutic agents such as SGLT2 inhibitors for diabetes therapy4. The versatility of bromo- and trifluoromethyl-substituted benzenes is further exemplified by their use as starting materials for organometallic synthesis, which can lead to a variety of applications in medicinal chemistry and materials science5.
Benzoic acid derivatives are widely used in the pharmaceutical industry. The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, for instance, is a crucial step in the production of SGLT2 inhibitors, which are a new class of drugs for the treatment of diabetes. The industrial-scale synthesis of this compound has been optimized to be cost-effective and scalable, demonstrating the practicality of such derivatives in drug manufacturing4.
In material science and industrial chemistry, the synthesis of complex molecules often requires versatile starting materials. Compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene serve as such starting materials for organometallic synthesis, leading to a range of applications in the development of new materials and chemicals5.
The biological activity of benzoic acid derivatives is also a subject of interest. For example, the synthesis and characterization of a Cadmium (II) complex derived from a benzoic acid azo ligand have been studied for their antifungal and antibacterial properties. Such studies highlight the potential use of these compounds in developing new antimicrobial agents3.
This compound is classified as an aromatic carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to an aromatic ring. Its specific structure places it within the category of substituted benzoic acids, which are often used as intermediates in organic synthesis.
The synthesis of 2-bromo-5-(trifluoromethyl)benzoic acid can be achieved through various methods, one of which involves the bromination of 5-(trifluoromethyl)benzoic acid. The following steps outline a general synthetic route:
This method ensures high yields while maintaining the integrity of the trifluoromethyl group.
The molecular structure of 2-bromo-5-(trifluoromethyl)benzoic acid can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in various chemical environments.
2-Bromo-5-(trifluoromethyl)benzoic acid participates in several chemical reactions:
These reactions highlight its versatility as a building block in organic chemistry.
The mechanism of action for compounds like 2-bromo-5-(trifluoromethyl)benzoic acid often involves interactions at a molecular level:
These mechanisms are critical for understanding how this compound interacts with biological systems or participates in synthetic pathways.
The physical and chemical properties of 2-bromo-5-(trifluoromethyl)benzoic acid include:
These properties are essential for practical applications in laboratory settings.
2-Bromo-5-(trifluoromethyl)benzoic acid finds applications across several fields:
The compound's unique structure allows it to play a significant role in advancing research and development across various scientific disciplines.
The compound is systematically named as 2-Bromo-5-(trifluoromethyl)benzoic acid under IUPAC conventions, reflecting the positions of its substituents on the benzene ring. The bromine atom occupies the ortho position (C2) relative to the carboxylic acid group, while the trifluoromethyl group is located at the meta position (C5). Its molecular formula is C₈H₄BrF₃O₂, with a molecular weight of 269.02 g/mol [1] [2] . The structure integrates an electron-withdrawing carboxylic acid moiety with halogen (bromine) and perfluoroalkyl (trifluoromethyl) substituents, creating distinct electronic properties. Key identifiers include:
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1483-56-3 |
| Empirical Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| InChI Key | REBQGRPKXYIJDC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)O |
The solid-state form exhibits a density of ~1.77–1.80 g/cm³ and melts at 116–117°C [7].
The ortho-bromo and meta-trifluoromethyl groups relative to the carboxylic acid dictate reactivity and regioselectivity in electrophilic substitutions:
Table 2: Substituent Effects on Electrophilic Substitution
| Substituent | Position Relative to –COOH | Directing Influence | Activation Strength |
|---|---|---|---|
| –Br | Ortho (C2) | Ortho/Para | Weak Deactivator |
| –CF₃ | Meta (C5) | Meta | Strong Deactivator |
Trifluoromethyl Group (–CF₃)
Bromine Substituent (–Br)
Combined Electronic Impact
The net effect is significant electron deficiency at the carboxylic acid carbon, enhancing electrophilicity. Density Functional Theory (DFT) calculations indicate:
Table 3: DFT-Derived Electronic Properties
| Parameter | Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | 3.23 Debye | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | ~4.5 eV | B3LYP/6-311++G(d,p) |
| C–CF₃ Bond Length | 1.33 Å | Optimized Geometry |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational modes (cm⁻¹):
Mass Spectrometry (MS)
Surface-Enhanced Raman Spectroscopy (SERS)
When adsorbed onto noble metal nanoparticles, enhanced signals include:
Table 4: Summary of Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | 8.60 (d), 8.25 (s), 7.95 (d) | Aromatic protons |
| ¹³C NMR | 167.5, 135.5, 124.2 (q) | –COOH, C1, –CF₃ |
| FTIR | 1685, 1300–1150, 1120, 950 | C=O, C–F(asym), C–F(sym), C–Br |
| EI-MS | 269/271, 224, 196 | [M]⁺, [M–COOH]⁺, [M–COO–Br]⁺ |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7